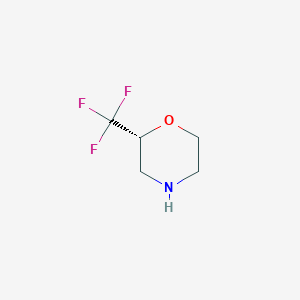

![molecular formula C15H16N10 B2398518 N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine CAS No. 2202253-47-0](/img/structure/B2398518.png)

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

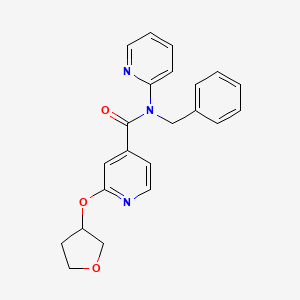

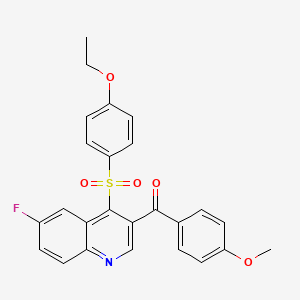

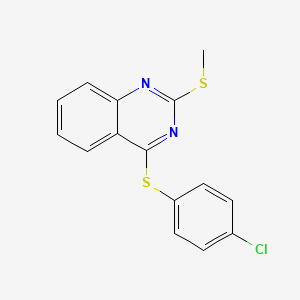

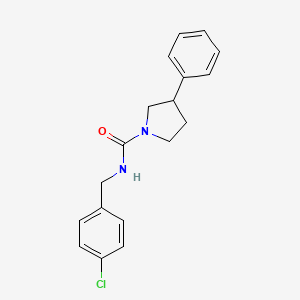

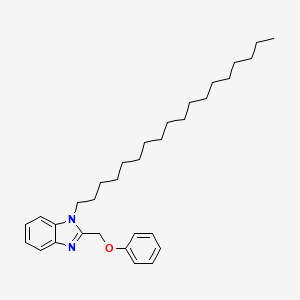

The compound is a complex organic molecule that contains several functional groups and rings, including a purine ring, a triazole ring, and an azetidine ring. The presence of these functional groups suggests that the compound might have interesting chemical and biological properties .

Synthesis Analysis

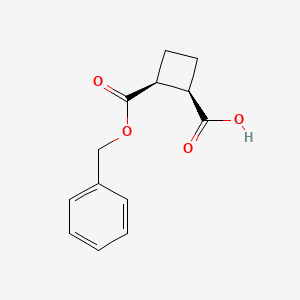

The synthesis of such a compound would likely involve several steps, starting with the formation of the individual rings, followed by their connection through a series of reactions. The exact synthesis process would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the molecule suggests that it would have a fairly rigid structure .Chemical Reactions Analysis

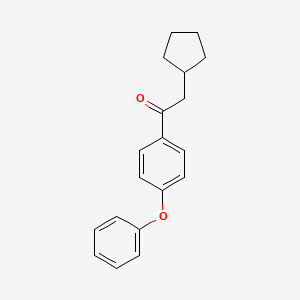

The chemical reactions involving this compound would depend on its functional groups. For example, the nitrogen atoms in the triazole ring might be involved in reactions with acids or bases, while the double bonds in the purine ring might undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, while its melting and boiling points would be influenced by the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen

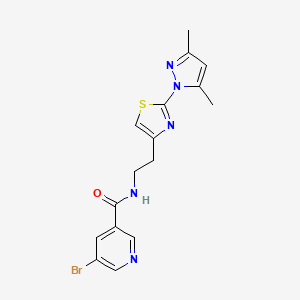

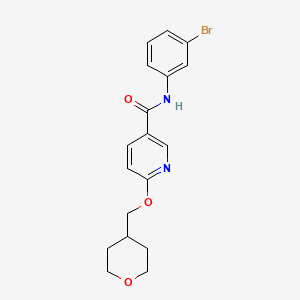

Synthesis and Antimicrobial Activities

- Novel N-arylpyrazole-containing enaminones, which include structures related to N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine, were synthesized and demonstrated potential in producing various substituted pyridine derivatives. These compounds exhibited notable cytotoxic effects against human breast and liver carcinoma cell lines, comparable to 5-fluorouracil, and also showed antimicrobial activity (Riyadh, 2011).

Anticonvulsant Activity

- Some derivatives of the compound, specifically 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, showed potent anticonvulsant activity against maximal electroshock-induced seizures in rats. These results suggest potential therapeutic applications for neurological conditions (Kelley et al., 1995).

Antimicrobial and Antihistaminic Activities

- Studies on [1,2,4]triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines, which are structurally related to the compound , revealed their efficacy as antihistamines and in inhibiting eosinophil infiltration. This highlights potential for treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Antimicrobial Evaluation

- Derivatives of the compound, specifically 9H-[1,2,4]Triazolo[4,3-g]purin-5-amine, were synthesized and screened for antibacterial activity. This research indicates the compound's potential in developing new antimicrobial agents (Govori, 2017).

Chemotherapeutic Potential

- Amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine, a related structure, have shown significant activity in biomedical research, particularly in anticancer, antiallergic, and antifungal applications. These findings suggest that the compound could have similar potential in chemotherapeutic applications (Gandikota et al., 2017).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors . These interactions contribute to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in the observed pharmacological effects.

Biochemical Pathways

For instance, they can act as enzyme inhibitors, affecting the function of enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . The inhibition of these enzymes can lead to downstream effects on various biochemical pathways.

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its distribution, metabolism, and excretion in the body.

Result of Action

Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.

Safety and Hazards

Zukünftige Richtungen

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new biological targets .

Eigenschaften

IUPAC Name |

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-7H-purin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N10/c1-9-20-21-11-3-4-12(22-25(9)11)24-5-10(6-24)23(2)15-13-14(17-7-16-13)18-8-19-15/h3-4,7-8,10H,5-6H2,1-2H3,(H,16,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHKMGWRCLVRHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=NC5=C4NC=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide](/img/structure/B2398435.png)

![2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2398436.png)

![tert-butyl 4-(4-{[(4-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2398445.png)

![2-[(1-Methylpyrazol-3-yl)carbonylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2398456.png)